Cas no 2171969-84-7 (3,3,9-triethyl-1-oxa-5-azaspiro5.6dodecane)

3,3,9-triethyl-1-oxa-5-azaspiro5.6dodecane is a versatile cyclic compound characterized by a unique 12-membered ring structure with an oxygen and nitrogen atom. Its distinctive triethyl substitution provides enhanced stability and reactivity. This compound offers advantages such as improved solubility in various organic solvents and potential applications in organic synthesis for the formation of complex molecules.
3,3,9-triethyl-1-oxa-5-azaspiro5.6dodecane structure
2171969-84-7 structure
商品名:3,3,9-triethyl-1-oxa-5-azaspiro5.6dodecane
CAS番号:2171969-84-7
MF:C16H31NO
メガワット:253.423444986343
CID:5777442
PubChem ID:165522906

3,3,9-triethyl-1-oxa-5-azaspiro5.6dodecane 化学的及び物理的性質

名前と識別子

    • 3,3,9-triethyl-1-oxa-5-azaspiro[5.6]dodecane
    • EN300-1279933
    • 2171969-84-7
    • 3,3,9-triethyl-1-oxa-5-azaspiro5.6dodecane
    • インチ: 1S/C16H31NO/c1-4-14-8-7-10-16(11-9-14)17-12-15(5-2,6-3)13-18-16/h14,17H,4-13H2,1-3H3
    • InChIKey: MTDVVZWFQZVVKM-UHFFFAOYSA-N
    • ほほえんだ: O1CC(CC)(CC)CNC21CCCC(CC)CC2

計算された属性

  • せいみつぶんしりょう: 253.240564612g/mol
  • どういたいしつりょう: 253.240564612g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 18
  • 回転可能化学結合数: 3
  • 複雑さ: 262
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 2
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 4.4
  • トポロジー分子極性表面積: 21.3Ų

3,3,9-triethyl-1-oxa-5-azaspiro5.6dodecane 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1279933-0.1g
3,3,9-triethyl-1-oxa-5-azaspiro[5.6]dodecane
2171969-84-7
0.1g
$1068.0 2023-06-08
Enamine
EN300-1279933-0.5g
3,3,9-triethyl-1-oxa-5-azaspiro[5.6]dodecane
2171969-84-7
0.5g
$1165.0 2023-06-08
Enamine
EN300-1279933-50mg
3,3,9-triethyl-1-oxa-5-azaspiro[5.6]dodecane
2171969-84-7
50mg
$888.0 2023-10-01
Enamine
EN300-1279933-5000mg
3,3,9-triethyl-1-oxa-5-azaspiro[5.6]dodecane
2171969-84-7
5000mg
$3065.0 2023-10-01
Enamine
EN300-1279933-1000mg
3,3,9-triethyl-1-oxa-5-azaspiro[5.6]dodecane
2171969-84-7
1000mg
$1057.0 2023-10-01
Enamine
EN300-1279933-10000mg
3,3,9-triethyl-1-oxa-5-azaspiro[5.6]dodecane
2171969-84-7
10000mg
$4545.0 2023-10-01
Enamine
EN300-1279933-1.0g
3,3,9-triethyl-1-oxa-5-azaspiro[5.6]dodecane
2171969-84-7
1g
$1214.0 2023-06-08
Enamine
EN300-1279933-5.0g
3,3,9-triethyl-1-oxa-5-azaspiro[5.6]dodecane
2171969-84-7
5g
$3520.0 2023-06-08
Enamine
EN300-1279933-100mg
3,3,9-triethyl-1-oxa-5-azaspiro[5.6]dodecane
2171969-84-7
100mg
$930.0 2023-10-01
Enamine
EN300-1279933-2500mg
3,3,9-triethyl-1-oxa-5-azaspiro[5.6]dodecane
2171969-84-7
2500mg
$2071.0 2023-10-01

3,3,9-triethyl-1-oxa-5-azaspiro5.6dodecane 関連文献

3,3,9-triethyl-1-oxa-5-azaspiro5.6dodecaneに関する追加情報

Introduction to 3,3,9-triethyl-1-oxa-5-azaspiro5.6dodecane (CAS No. 2171969-84-7)

3,3,9-triethyl-1-oxa-5-azaspiro5.6dodecane, identified by its Chemical Abstracts Service (CAS) number 2171969-84-7, is a structurally complex organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This spirocyclic compound features a unique blend of oxygen and nitrogen heterocycles, making it a promising candidate for further exploration in drug discovery and molecular recognition studies.

The molecular framework of 3,3,9-triethyl-1-oxa-5-azaspiro5.6dodecane consists of a spiro center connecting an oxygen-containing five-membered ring with an azacyclohexane moiety. This structural motif contributes to its distinct physicochemical properties, including solubility, stability, and potential bioactivity. The presence of multiple ethyl substituents at the 3rd and 9th positions enhances the compound's lipophilicity, which is a critical factor in determining its absorption, distribution, metabolism, and excretion (ADME) profiles.

In recent years, there has been growing interest in spirocyclic compounds due to their ability to exhibit conformational rigidity and unique binding interactions with biological targets. The spiro5.6dodecane core has been investigated for its potential applications in the development of enzyme inhibitors, receptor modulators, and anti-inflammatory agents. Specifically, the azaspiro structure has shown promise in modulating G-protein coupled receptors (GPCRs) and other membrane-bound proteins, which are key targets in modern drug design.

Recent advancements in computational chemistry have enabled researchers to predict the binding affinities and mechanisms of action for complex molecules like 3,3,9-triethyl-1-oxa-5-azaspiro5.6dodecane with greater accuracy. Molecular docking studies have suggested that this compound may interact with specific pockets on protein targets through hydrogen bonding networks and hydrophobic interactions. These insights have guided experimental efforts to optimize its pharmacological properties.

The synthesis of 3,3,9-triethyl-1-oxa-5-azaspiro5.6dodecane presents both challenges and opportunities for synthetic chemists. The spirocyclic core requires precise control over reaction conditions to ensure high yield and purity. Modern synthetic methodologies, such as transition-metal-catalyzed reactions and asymmetric synthesis techniques, have been employed to construct this intricate framework efficiently. These approaches not only improve the scalability of production but also allow for structural modifications to enhance bioactivity.

From a medicinal chemistry perspective, 3,3,9-triethyl-1-oxa-5-azaspiro5.6dodecane represents an intriguing scaffold for developing novel therapeutic agents. Its unique structural features make it a versatile platform for exploring different biological pathways. For instance, derivatives of this compound have been investigated for their potential role in modulating central nervous system (CNS) receptors, which could lead to new treatments for neurological disorders.

The pharmacokinetic profile of 3,3,9-triethyl-1-oxa-5-azaspiro5.6dodecane is another area of active research. Preclinical studies have begun to elucidate how the ethyl substituents influence metabolic pathways and drug clearance rates. Understanding these processes is essential for designing prodrugs or analogs that exhibit improved pharmacological efficacy and reduced toxicity.

In conclusion,3,3,9-triethyl-1-oxta - 5 - azaspiro - 5 .6 - dodecane (CAS No .2171969 -84 -7) is a structurally fascinating compound with significant potential in pharmaceutical research . Its unique spirocyclic architecture , combined with favorable physicochemical properties , makes it an attractive candidate for further development . As computational methods and synthetic techniques continue to evolve , the exploration of such molecules will undoubtedly lead to new insights into drug design and molecular interactions . Future studies should focus on optimizing synthetic routes , investigating biological activity , and evaluating potential therapeutic applications .

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